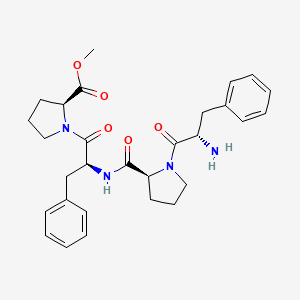
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate is a complex organic compound with the molecular formula C33H38N4O5 It is a methyl ester derivative of a peptide consisting of L-phenylalanine and L-proline residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence to form the desired peptide chain. Finally, the protecting groups are removed, and the methyl ester is introduced to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for designing novel peptides.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and as a precursor for synthesizing bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Phe-L-Pro): A cyclic dipeptide with antifungal properties.
N-acetyl-L-prolyl-L-phenylalanine methyl ester: A related compound with similar structural features.
Uniqueness
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate is unique due to its specific sequence of amino acids and the presence of a methyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C29H36N4O5 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H36N4O5/c1-38-29(37)25-15-9-17-33(25)28(36)23(19-21-12-6-3-7-13-21)31-26(34)24-14-8-16-32(24)27(35)22(30)18-20-10-4-2-5-11-20/h2-7,10-13,22-25H,8-9,14-19,30H2,1H3,(H,31,34)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
SSZFYLKZGSQCOZ-QORCZRPOSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















